2,2'-Dihydroxybenzophenone
Overview
Description
2,2'-Dihydroxybenzophenone and its derivatives are compounds of interest due to their potential applications and biological activities. These compounds have been synthesized through various methods and have been studied for their structural and chemical properties. The synthesis of these compounds often involves oxidation reactions or other efficient methods, and their structures have been examined using techniques such as NMR, DFT, and X-ray diffraction .
Synthesis Analysis
The synthesis of 2,2'-dihydroxybenzophenone derivatives can be achieved through different synthetic routes. One approach involves the direct synthesis or oxidation of benzylic alcohols . Another method includes the reaction between benzenyl trichloride and resorcin, with optimization of reaction conditions such as solvent composition, reaction time, temperature, and charge ratio to achieve high yields10. Additionally, the synthesis of related compounds, such as 2,4-dihydroxybenzophenone, has been accomplished starting from p-ethylbenzoic acid in a multi-step process .
Molecular Structure Analysis
The molecular structure of 2,2'-dihydroxybenzophenone derivatives has been characterized using various spectroscopic and analytical techniques. Studies have shown that these compounds can exhibit intramolecular hydrogen bonding, which influences their molecular conformations . X-ray diffraction analysis has provided insights into the crystal structures of related compounds, revealing non-planar benzophenone skeletons and the orientation of substituent groups .
Chemical Reactions Analysis
2,2'-Dihydroxybenzophenone and its derivatives can participate in various chemical reactions. For instance, they can be used as intermediates in the synthesis of polymers with ultraviolet-absorbing properties . The presence of hydroxyl groups in the molecule can lead to the formation of intramolecular hydrogen bonds, which can affect the reactivity and the outcome of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2'-dihydroxybenzophenone derivatives are influenced by their molecular structure. The intramolecular hydrogen bonding can lead to specific conformations that are energetically favorable, as indicated by DFT and NMR studies . These properties are not only important for understanding the fundamental aspects of these compounds but also for their potential applications as anti-inflammatory agents, as some derivatives have shown significant activity in vivo .
Relevant Case Studies
In the context of case studies, the anti-inflammatory activity of 2,2'-dihydroxybenzophenone derivatives has been evaluated, with some derivatives showing high potency, comparable to marketed drugs. In silico docking studies suggest that these compounds could act as COX-1/COX-2 inhibitors, which is a common mechanism for anti-inflammatory drugs . Additionally, the synthesis of polymers from related compounds like 2,4-dihydroxy-4'-vinylbenzophenone has been explored for their use as ultraviolet absorbers, which could have practical applications in materials science .
Scientific Research Applications
UV Protection and Photostabilization
2,2'-Dihydroxybenzophenone is recognized for its effectiveness as an ultraviolet absorber. It is commonly used in commercial products for its ability to protect against UV radiation. Studies have shown that incorporating 2,2'-Dihydroxybenzophenone into azo dyes significantly enhances their light fastness properties, particularly against UV radiation, making it a valuable component in the dye industry (Rajagopal & Seshadri, 1988). Another application is in the field of paper production, where it has been used to prevent color reversion in papers made from high-yield pulps (Castellan, Noutary, & Davidson, 1994).
Impact on Water Treatment and Environmental Concerns
The transformation characteristics of 2,2'-Dihydroxybenzophenone during chlorination disinfection processes have been studied, particularly its role in forming novel by-products like chlorinated benzoquinone and polycyclic aromatic hydrocarbons. This research is crucial in understanding the ecological and health risks associated with its use, especially in swimming pool water treatment (Sun et al., 2019).
Chemical Synthesis and Material Science
In the realm of organic chemistry, 2,2'-Dihydroxybenzophenone assists in the formation of ketimines with benzophenone, a process facilitated by hydrogen-bonding interactions. This application is significant in the synthesis of various organic compounds (Seo, Jang, Jung, & Kim, 2018). Moreover, its role in the direct synthesis of functionalized benzophenones and xanthones has been explored, highlighting its importance in material science (Rao & Ramakrishna, 2016).
Environmental Analysis and Water Quality Monitoring
The development of analytical methods for detecting hydroxylated benzophenone UV absorbers, including 2,2'-Dihydroxybenzophenone, in environmental water samples is critical for monitoring water quality and assessing environmental impact. Techniques like solid-phase extraction and liquid chromatography-tandem mass spectrometry are used for this purpose (Negreira et al., 2009).
Textile Industry and Wool Protection
In the textile industry, 2,2'-Dihydroxybenzophenone and its derivatives have been applied as ultraviolet absorbers to protect wool from photo-degradation. It significantly enhances the lifespan of wool fabric when exposed to sunlight, providing effective photo-protection (Milligan & Holt, 1985).
Safety And Hazards
Future Directions
The degradation kinetics and mechanisms of benzophenone-type UV filters and their degradation products (DPs) under UV and solar irradiation and in UV-based advanced oxidation processes (AOPs) such as UV/H 2 O 2, UV/persulfate, and the Fenton process are being studied . The effects of various operating parameters on the degradation of tested benzophenones from aqueous matrices are being presented .
properties
IUPAC Name |
bis(2-hydroxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYBRXKMQFDHSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022404 | |
Record name | 2,2'-Dihydroxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Dihydroxybenzophenone | |
CAS RN |
835-11-0 | |
Record name | 2,2′-Dihydroxybenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=835-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Dihydroxybenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000835110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Dihydroxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-dihydroxybenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.491 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2'-DIHYDROXYBENZOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET2N90CP6C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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